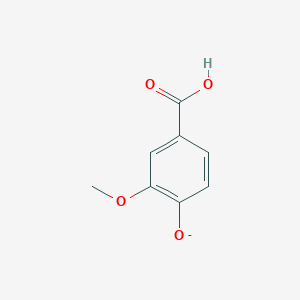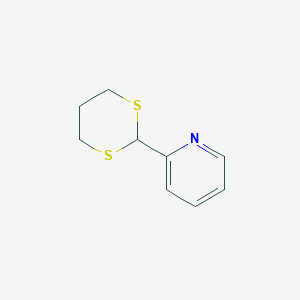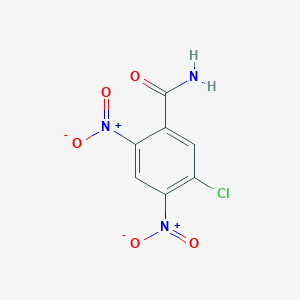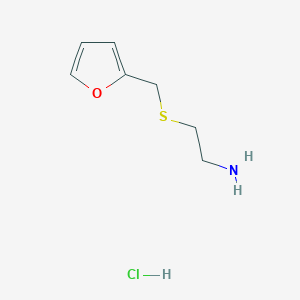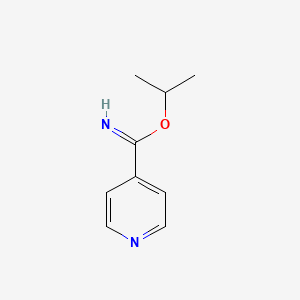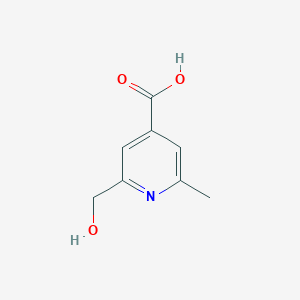
2-Hydroxymethyl-6-methylisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxymethyl-6-methylisonicotinic acid is an organic compound with the molecular formula C7H7NO3 It is a derivative of isonicotinic acid, featuring a hydroxymethyl group at the 2-position and a methyl group at the 6-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethyl-6-methylisonicotinic acid can be achieved through several methods. One common approach involves the hydroxylation of 6-methyl-isonicotinic acid using appropriate oxidizing agents. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the selective introduction of the hydroxymethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxymethyl-6-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-carboxy-6-methyl-isonicotinic acid.
Reduction: Formation of 2-hydroxymethyl-6-methyl-isonicotinol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Hydroxymethyl-6-methylisonicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxymethyl-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Hydroxymethyl-6-methylisonicotinic acid can be compared with other similar compounds, such as:
Isonicotinic acid: Lacks the hydroxymethyl and methyl groups, resulting in different chemical properties and applications.
Nicotinic acid: Features a carboxyl group at the 3-position instead of the 4-position, leading to different biological activities.
Picolinic acid: Has the carboxyl group at the 2-position, resulting in distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-2-6(8(11)12)3-7(4-10)9-5/h2-3,10H,4H2,1H3,(H,11,12) |
Clé InChI |
BPXRFUMNGAQWHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)CO)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
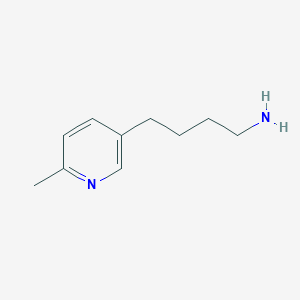
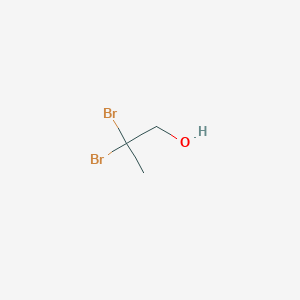
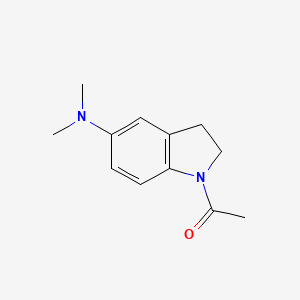
![[3-(3-Methoxy-4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B8668454.png)
![7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B8668469.png)
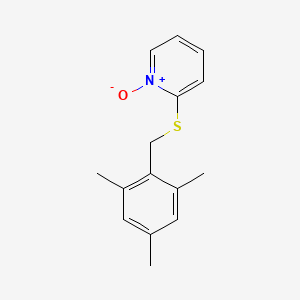
![1-(2,3-Dihydro-benzo[b]thiophen-5-yl)-ethanone](/img/structure/B8668481.png)
